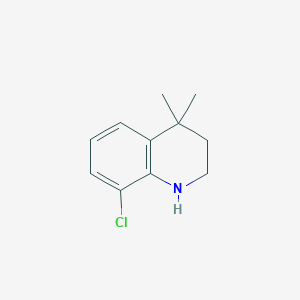

8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

8-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZLKVIDBIQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232766 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-17-0 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common synthetic route for tetrahydroquinoline derivatives involves the cyclization of anthranilic acid derivatives with ketones or aldehydes under acidic conditions, leading to the formation of the quinoline ring system.

- For 8-chloro substitution, chlorinated anthranilic acid derivatives (e.g., 8-chloroanthranilic acid) can be used as starting materials.

- The cyclization is often catalyzed by polyphosphoric acid (PPA) or other strong acids, which promote lactamization and ring closure.

- Methyl groups at the 4-position can be introduced by employing suitable ketones (e.g., acetone derivatives) during cyclization.

Chlorination and Cyclization Sequence

An alternative method involves:

- Starting from 4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursors.

- Chlorination at the 8-position using reagents such as phosphorus oxychloride (POCl₃) in solvents like dimethylformamide (DMF) under reflux conditions (around 100°C for several hours).

- This method requires careful control of stoichiometry to avoid over-chlorination and side reactions.

Specific Preparation Method Example

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 8-chloroanthranilic acid + suitable ketone (e.g., acetone) + polyphosphoric acid (PPA) | Cyclization and lactamization to form the tetrahydroquinoline ring with 4,4-dimethyl substitution | Reaction temperature typically 100-150°C; reaction monitored by LC-MS |

| 2 | Chlorination with POCl₃ in DMF under reflux | Introduction of chlorine at position 8 if not present in starting material | Use inert atmosphere to prevent oxidation; optimize POCl₃ amount |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 8-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Structural confirmation by NMR and X-ray crystallography |

Reaction Conditions and Optimization

- Temperature: Cyclization reactions are typically conducted between 100°C and 150°C to ensure efficient ring closure.

- Solvents: Polyphosphoric acid serves both as a catalyst and solvent for cyclization; chlorination often uses DMF or similar polar aprotic solvents.

- Reaction Time: Typically 4–6 hours for chlorination; cyclization times vary depending on scale and conditions.

- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred during chlorination to avoid oxidation of sensitive intermediates.

- Stoichiometry: Careful control of reagent ratios, especially chlorinating agents, is crucial to minimize side products.

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm substitution patterns and stereochemistry. Methyl groups at the 4-position typically show distinct chemical shifts (around 1.2–1.4 ppm for axial/equatorial protons).

- X-ray Crystallography: Provides definitive structural confirmation, including bond lengths, angles, and absolute configuration.

- Mass Spectrometry (MS): Used to confirm molecular weight and purity.

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclization of chlorinated anthranilic acid derivatives with ketones | 8-chloroanthranilic acid, acetone | Polyphosphoric acid (PPA) | 100-150°C, 4-6 h | Direct ring formation, good regioselectivity | Requires chlorinated starting material |

| Chlorination of tetrahydroquinoline precursors | 4,4-dimethyl-1,2,3,4-tetrahydroquinoline | POCl₃, DMF | Reflux ~100°C, 4 h | Post-cyclization chlorination allows flexibility | Risk of over-chlorination, side reactions |

| Combined cyclization and chlorination | Chlorinated precursors + ketones | Acid catalysts, chlorinating agents | Controlled temperature and stoichiometry | Efficient for scale-up | Requires careful reaction control |

Research Findings and Industrial Considerations

- Industrial synthesis favors methods that minimize side products and maximize yield.

- Use of continuous flow reactors and green chemistry principles (e.g., environmentally benign solvents) is being explored to improve sustainability.

- The presence of the 8-chloro substituent affects reactivity and solubility, which must be considered during purification.

- Safety considerations include controlling exothermic chlorination reactions and handling corrosive reagents like POCl₃.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

8-Cl-DMTQ has been explored for its potential therapeutic effects in the development of new drugs. The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that 8-Cl-DMTQ and its derivatives demonstrate notable antimicrobial properties. A study highlighted the effectiveness of certain derivatives against resistant bacterial strains.

Table 1: Antimicrobial Activity of 8-Cl-DMTQ Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Derivative A | Staphylococcus aureus | <50 |

| Derivative B | Escherichia coli | <100 |

| Derivative C | Pseudomonas aeruginosa | <75 |

| Derivative D | Klebsiella pneumoniae | <50 |

These findings suggest that modifications to the core structure can enhance the efficacy against specific pathogens, making it a valuable candidate for antibiotic development.

Anticancer Research

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines. Specific derivatives have been synthesized to improve selectivity and potency against cancer cells.

Case Study: Anticancer Activity

In a notable study, researchers synthesized several derivatives of 8-Cl-DMTQ and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications significantly enhanced the compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Biological Applications

Beyond its antimicrobial and anticancer potential, 8-Cl-DMTQ is being investigated for various biological applications due to its interaction with specific molecular targets.

Industrial Applications

In addition to its medicinal uses, 8-Cl-DMTQ is utilized in industrial applications such as the synthesis of dyes and pigments. Its unique chemical properties allow it to serve as an intermediate in complex organic syntheses.

Mechanism of Action

The mechanism of action of 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of tetrahydroquinolines are heavily influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Stability and Reactivity

- Halogen vs. Methyl groups improve lipophilicity and steric shielding .

- Photodegradation : The 2-oxo derivative (4,8-dimethyl) forms under UV light, suggesting that electron-withdrawing groups (e.g., oxo) may reduce environmental persistence compared to halogenated analogs .

Biological Activity

Overview

8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS: 1187933-17-0) is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its structure includes a chlorine atom at the 8th position and two methyl groups at the 4th position. This unique configuration contributes to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to bind to specific enzymes and receptors, which can inhibit or alter their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, influencing several biochemical pathways.

Key Interactions

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body.

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HT29 (colon adenocarcinoma).

- Cytotoxicity : The compound showed promising results with a half-maximal inhibitory concentration (IC50) in the micromolar range against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines :

-

Antimicrobial Testing :

- In a comparative study against common pathogens, this compound demonstrated inhibitory effects similar to established antibiotics but with a different mechanism of action.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Bromine at position 8 | Anticancer and antimicrobial |

| 8-Iodo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Iodine at position 8 | Varies from chloro derivative |

| 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | Lacks halogen substitution | Lower reactivity |

Q & A

Q. What are the key synthetic methodologies for preparing 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

The synthesis of tetrahydroquinoline derivatives often involves cyclization strategies. A common approach utilizes epichlorohydrin reacting with aromatic amines, where the aliphatic side chains undergo intramolecular cyclization to form the tetrahydroquinoline core. For example, heating diphenylamine with excess epichlorohydrin generates intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine, which cyclizes to yield the tetrahydroquinoline structure . Researchers should optimize reaction conditions (temperature, solvent, stoichiometry) to improve yields.

Q. How can the stereochemistry and molecular conformation of this compound be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for determining stereochemistry and conformation. For instance, studies on related chlorinated tetrahydroquinolines reveal a half-chair conformation in the heterocyclic ring, with substituents (e.g., biphenyl groups) adopting axial positions. Dihedral angles between aromatic moieties (e.g., 2.65° for biphenyl coplanarity) and hydrogen-bonding networks (e.g., N–H···Cl interactions) provide critical structural insights .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments and carbon connectivity. For example, the methyl groups at C4 typically appear as singlets in 1H NMR, while aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : Identifies functional groups (e.g., C–Cl stretches near 550–750 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pathways, such as loss of Cl or methyl groups .

Q. What safety precautions are required when handling this compound?

Referencing safety data sheets (SDS), researchers should:

- Avoid skin/eye contact and inhalation (use fume hoods and PPE).

- Store in HDPE containers under inert atmospheres.

- Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

Brønsted acid-catalyzed transfer hydrogenation enables enantioselective synthesis. For example, chiral phosphoric acids catalyze asymmetric reductions of quinoline precursors, achieving high enantiomeric excess (ee) by stabilizing transition states through hydrogen-bonding interactions . Researchers should screen catalysts (e.g., TRIP or SPINOL-derived acids) and solvents (toluene, dichloromethane) to optimize selectivity .

Q. What computational methods support conformational analysis of this compound?

Q. How do substituents (e.g., Cl, methyl groups) influence biological activity?

The chlorine atom enhances electrophilic character, potentially increasing interactions with biological targets (e.g., enzyme active sites). Methyl groups at C4 improve metabolic stability by hindering oxidation. Researchers should conduct structure-activity relationship (SAR) studies using analogs with varied substituents to quantify effects on potency and selectivity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) by freezing conformational exchange at low temperatures.

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign overlapping peaks. For example, NOESY can confirm spatial proximity of methyl and aromatic protons .

- Crystallographic Validation : Cross-references NMR assignments with X-ray-derived bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.